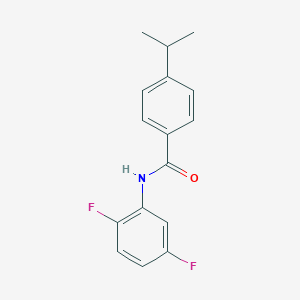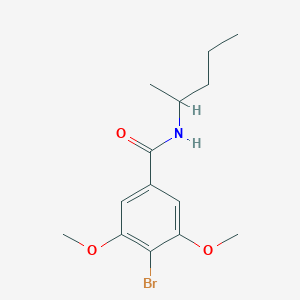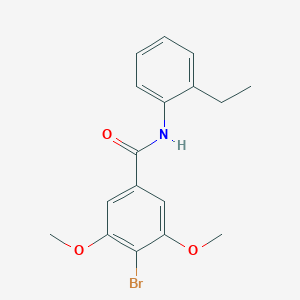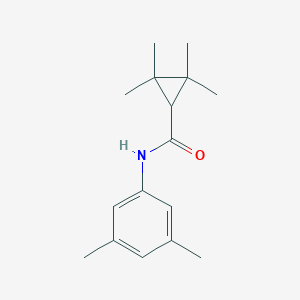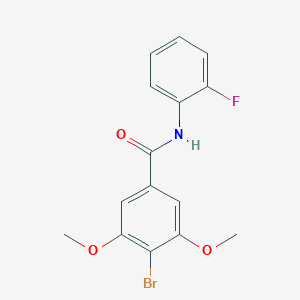![molecular formula C13H7N5O3S B253278 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FNTD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. FNTD is a highly potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), which is an important enzyme involved in the innate immune response.
Mécanisme D'action
FNTD works by inhibiting the activity of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is an important enzyme involved in the innate immune response. 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is responsible for the production of cyclic GMP-AMP (cGAMP), which is a second messenger that activates the STING pathway, leading to the production of type I interferons and other proinflammatory cytokines. FNTD binds to the catalytic domain of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, preventing the formation of cGAMP and inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
FNTD has been found to have various biochemical and physiological effects, particularly in the context of the immune response. FNTD has been shown to inhibit the production of type I interferons, which are important cytokines involved in the antiviral response. FNTD has also been found to inhibit the production of proinflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. FNTD has also been shown to have antitumor effects, particularly in the context of melanoma.
Avantages Et Limitations Des Expériences En Laboratoire
FNTD has several advantages for lab experiments, particularly in the context of immunology research. FNTD is a highly potent and selective inhibitor of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which makes it an ideal tool for studying the role of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the immune response. FNTD has also been shown to have low toxicity and good pharmacokinetic properties, making it a useful compound for in vivo studies. However, FNTD has some limitations, particularly in terms of its solubility and stability. FNTD is poorly soluble in water and requires the use of organic solvents for in vitro studies. FNTD is also unstable under acidic conditions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of FNTD. One potential direction is the optimization of the synthesis method to improve the yield and purity of FNTD. Another direction is the development of more soluble and stable analogs of FNTD for in vitro and in vivo studies. Further research is also needed to fully elucidate the mechanism of action of FNTD and its potential therapeutic applications in various diseases. Additionally, the use of FNTD in combination with other immunomodulatory agents may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of FNTD involves the condensation reaction of 5-nitro-2-furaldehyde, phenylhydrazine, and thiourea in the presence of acetic acid and ethanol. The reaction takes place at high temperature and pressure, and the resulting product is purified through recrystallization. The yield of FNTD is approximately 60%, and the purity is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
FNTD has shown promising results in various scientific research applications, particularly in the field of immunology. FNTD has been found to inhibit the production of type I interferons, which are important cytokines involved in the immune response. This inhibition of interferon production is due to the inhibition of 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which is required for the activation of the interferon response. FNTD has also been found to inhibit the production of proinflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Nom du produit |
6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C13H7N5O3S |
Poids moléculaire |
313.29 g/mol |
Nom IUPAC |
6-(5-nitrofuran-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7N5O3S/c19-18(20)10-7-6-9(21-10)12-16-17-11(14-15-13(17)22-12)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
OZMNGLXLABIAGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)
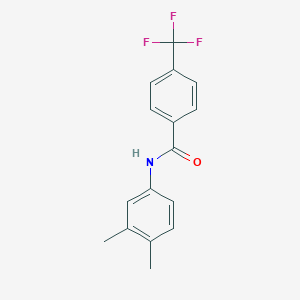
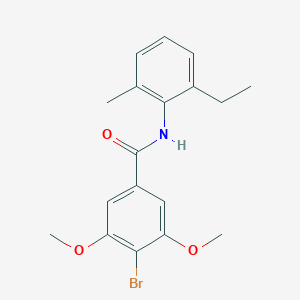
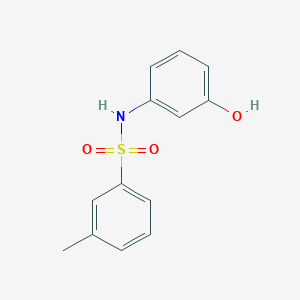
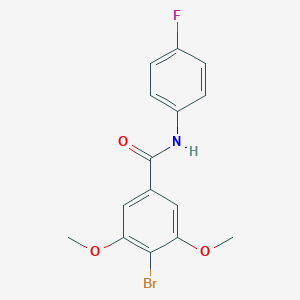
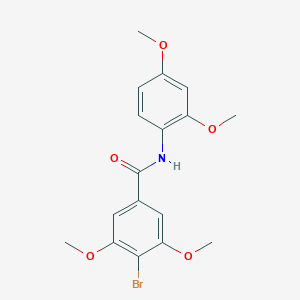
![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
